Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate
Overview
Description
Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate is a chemical compound with the molecular formula C7H10O3S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is used in various chemical reactions and synthesis techniques, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of methacrylic acid methyl ester with thioglycolic acid methyl ester in the presence of piperidine. The reaction mixture is then treated with sodium methylate in methanol, followed by extraction and distillation to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxotetrahydrothiophene-3-carboxylate
- Methyl 3-oxotetrahydrothiophene-2-carboxylate
- Methyl tetrahydro-2H-pyran-4-carboxylate
Uniqueness
Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methyl group at the 4-position and the oxo group at the 3-position make it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds.
Biological Activity
Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate (CAS No. 2689-70-5) is a sulfur-containing heterocyclic compound derived from thiophene. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound has the molecular formula and a molecular weight of approximately 174.22 g/mol. The compound features a tetrahydrothiophene ring with a ketone and ester functional group, which contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of key signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt pathway .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This includes:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Signal Transduction Modulation : It affects signaling pathways critical for cell growth and survival, particularly those associated with cancer progression.
Case Studies
Recent case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antimicrobial Activity : In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating potent antimicrobial properties.
- Anticancer Study : A study involving human breast cancer cell lines revealed that treatment with the compound at concentrations of 10–50 µM resulted in a significant reduction in cell viability (up to 70% inhibition) after 48 hours, suggesting its potential as a chemotherapeutic agent .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:
Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | High | Moderate | Unique thiophene structure |
Methyl 4-oxotetrahydrothiophene-3-carboxylate | Moderate | Low | Lacks additional methyl group |
Methyl tetrahydro-2H-pyran-4-carboxylate | Low | High | Different ring structure affecting bioactivity |
Properties
IUPAC Name |
methyl 4-methyl-3-oxothiolane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S/c1-4-3-11-6(5(4)8)7(9)10-2/h4,6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGAQTVNXLQDSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(C1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440666 | |
Record name | Methyl 2,5-anhydro-4-deoxy-4-methyl-2-thiopent-3-ulosonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2689-70-5 | |
Record name | Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2689-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,5-anhydro-4-deoxy-4-methyl-2-thiopent-3-ulosonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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